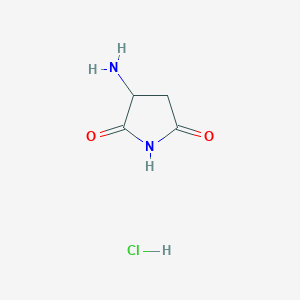

3-Aminopyrrolidine-2,5-dione hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Aminopyrrolidine-2,5-dione hydrochloride is a chemical compound with the molecular formula C4H7ClN2O2 and a molecular weight of 150.56 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopyrrolidine-2,5-dione hydrochloride typically involves the reaction of maleic anhydride with ammonia to form 3-aminopyrrolidine-2,5-dione, which is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is usually purified through crystallization or recrystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions

3-Aminopyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives .

Aplicaciones Científicas De Investigación

3-Aminopyrrolidine-2,5-dione hydrochloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Aminopyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

3-Aminopyrrolidine-2,5-dione: The parent compound without the hydrochloride salt.

3-Aminopyrrolidine-2,5-dione hydrobromide: A similar compound with a different halide salt.

3-Aminopyrrolidine-2,5-dione sulfate: Another derivative with a sulfate salt.

Uniqueness

3-Aminopyrrolidine-2,5-dione hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a variety of applications in research and industry. Its hydrochloride salt form enhances its solubility and stability, making it more convenient for use in various experimental conditions .

Actividad Biológica

3-Aminopyrrolidine-2,5-dione hydrochloride, also known as (3S)-3-Aminopyrrolidine-2,5-dione hydrochloride, is a cyclic compound belonging to the pyrrolidine family. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anti-tumor effects, and potential applications in drug discovery.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an amino group and two carbonyl groups. The hydrochloride form enhances its solubility and stability, making it suitable for various biochemical assays and therapeutic applications. Its chirality allows for the synthesis of specific stereoisomers, which can be crucial in drug development.

| Property | Details |

|---|---|

| Molecular Formula | C5H8ClN2O2 |

| Molecular Weight | 162.58 g/mol |

| Solubility | Soluble in water; enhanced by hydrochloride form |

| Chirality | Chiral molecule with specific stereoisomer configurations |

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against human carbonic anhydrase isoenzymes hCA I and hCA II. These enzymes are vital for physiological processes such as respiration and acid-base balance. The compound's ability to selectively inhibit these isoenzymes suggests potential therapeutic implications for conditions related to dysregulated carbonic anhydrase activity .

Anti-Tumor Effects

A notable study investigated the anti-tumor efficacy of a related compound, 3-amino-N-substituted pyrrolidine-2,5-dione-N-mustard hydrochloride (PNM.HCl), against Ehrlich ascites carcinoma (EAC). The results demonstrated a substantial increase in survival rates among mice treated with PNM.HCl at subtoxic dosages. Furthermore, when combined with conventional anti-cancer drugs, PNM.HCl enhanced their therapeutic effects, indicating its potential role in multi-drug cancer therapies .

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study focused on the binding affinity of this compound to carbonic anhydrase isoenzymes showed that it could effectively inhibit enzyme activity at micromolar concentrations. This suggests its potential use in treating diseases where carbonic anhydrase plays a critical role.

- Anti-Cancer Research :

Potential Applications

The unique biological activity profile of this compound positions it as a promising candidate for further research in several areas:

- Drug Development : Its selective inhibition of carbonic anhydrase isoenzymes may lead to new treatments for conditions like glaucoma or metabolic disorders.

- Cancer Therapy : The demonstrated enhancement of anti-tumor activity when used alongside traditional chemotherapeutics suggests potential utility in multi-drug regimens for cancer treatment.

- Material Science : Due to its unique chemical structure, there is ongoing research into its applications in developing new materials with specific functionalities .

Propiedades

IUPAC Name |

3-aminopyrrolidine-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2.ClH/c5-2-1-3(7)6-4(2)8;/h2H,1,5H2,(H,6,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHCBUSTHUTKRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114841-52-0 |

Source

|

| Record name | 3-aminopyrrolidine-2,5-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.